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Compound of Interest

Compound Name: 2-(Piperazin-1-yl)acetamide

CAS No.: 55829-43-1

Cat. No.: B1364376 Get Quote

The piperazine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry.

[1] This six-membered heterocyclic nucleus, containing two nitrogen atoms at opposing

positions, is a cornerstone in the design of a vast array of therapeutic agents. Its unique

stereoelectronic properties—including structural rigidity, a large polar surface area, and the

presence of hydrogen bond donors and acceptors—confer favorable pharmacokinetic

characteristics such as enhanced water solubility and oral bioavailability.[1] These attributes

often lead to improved target affinity and specificity, making piperazine derivatives central to

drugs for treating conditions ranging from cancer and microbial infections to central nervous

system disorders.[2][3]

This guide focuses on a key building block derived from this scaffold: 2-(Piperazin-1-
yl)acetamide (CAS Number: 55829-43-1). As a bifunctional molecule featuring a reactive

secondary amine and a primary amide, it serves as a versatile intermediate for synthesizing

more complex pharmaceutical agents. Its strategic importance lies in its ability to introduce the

beneficial piperazine moiety into a target molecule, often acting as a linker or a

pharmacophoric element itself. This document provides a comprehensive technical overview of

its synthesis, properties, analysis, and applications for researchers and scientists in the field of

drug discovery and development.

Physicochemical and Structural Properties
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2-(Piperazin-1-yl)acetamide is typically a white to off-white solid. The presence of the

piperazine ring imparts basic characteristics, while the acetamide group allows for hydrogen

bonding, contributing to its solubility in polar solvents like water and alcohols.[4]

Table 1: Physicochemical Properties of 2-(Piperazin-1-yl)acetamide

Property Value Source

CAS Number 55829-43-1 [4][5][6][7][8]

Molecular Formula C₆H₁₃N₃O [4][5][6][8]

Molecular Weight 143.19 g/mol [5][6][8]

IUPAC Name 2-piperazin-1-ylacetamide [8]

SMILES C1CN(CCN1)CC(=O)N [8]

Predicted Boiling Point 319.1 ± 27.0 °C [7]

Predicted Density 1.085 ± 0.06 g/cm³ [7]

Predicted pKa 16.30 ± 0.40 [7]

Storage Temperature 2-8°C, sealed in dry conditions [5][7]

Synthesis and Mechanism
The most common and direct route to 2-(Piperazin-1-yl)acetamide is through the nucleophilic

substitution (N-alkylation) of piperazine with a 2-haloacetamide, typically 2-chloroacetamide.

Causality of Experimental Design
Choice of Reactants: Piperazine is used as the nucleophile. Its secondary amine is

sufficiently reactive to attack the electrophilic carbon of the C-Cl bond in 2-chloroacetamide.

Using piperazine itself, rather than a pre-protected version, is cost-effective for producing the

monosubstituted product, although control of stoichiometry is crucial to minimize the

formation of the 1,4-disubstituted byproduct.

Role of the Base: A base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), is

essential.[9] It serves as a scavenger for the hydrochloric acid (HCl) generated during the
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reaction. Neutralizing this acid prevents the protonation of the piperazine starting material,

which would render it non-nucleophilic and halt the reaction.

Solvent Selection: A polar aprotic solvent like ethanol or Dimethylformamide (DMF) is

typically chosen.[10] These solvents can dissolve the reactants and facilitate the SN2

reaction mechanism without interfering with the nucleophile.

Reaction Mechanism
The synthesis proceeds via a standard SN2 mechanism. The lone pair of electrons on one of

the secondary nitrogen atoms of the piperazine ring attacks the carbon atom bearing the

chlorine atom in 2-chloroacetamide. This occurs in a single concerted step where the C-N bond

is formed simultaneously as the C-Cl bond is broken.

Products
Piperazine

2-Chloroacetamide

SN2 Transition State 2-(Piperazin-1-yl)acetamide

 Nucleophilic Attack

HCl Base (e.g., K₂CO₃) Neutralization

Click to download full resolution via product page

Caption: General reaction scheme for the synthesis of 2-(Piperazin-1-yl)acetamide.

Detailed Laboratory Protocol
This protocol is a representative procedure based on standard alkylation methods for

piperazines.[9][10]

Reaction Setup: To a solution of piperazine (2 equivalents) in ethanol (10 mL per gram of

piperazine) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser,

add anhydrous potassium carbonate (K₂CO₃) (1.5 equivalents).
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Addition of Alkylating Agent: Slowly add a solution of 2-chloroacetamide (1 equivalent) in

ethanol to the stirred piperazine mixture at room temperature. The slow addition helps

control the exothermic reaction and minimizes side products.

Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 3-5

hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the

starting material (2-chloroacetamide) is consumed.

Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic

salts (KCl and unreacted K₂CO₃).

Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting

crude residue can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/diethyl ether) or by column chromatography on silica gel to yield pure 2-(Piperazin-
1-yl)acetamide.

Analytical Methodologies
Ensuring the purity and identity of 2-(Piperazin-1-yl)acetamide is critical for its use in drug

synthesis. A combination of chromatographic and spectroscopic techniques is employed.

Chromatographic Analysis: HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the

purity of piperazine derivatives.[11]

Principle: The compound is separated from impurities based on its differential partitioning

between a stationary phase (e.g., C18 silica) and a liquid mobile phase.

Typical Conditions:

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is

effective.[11]

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and

an organic solvent like acetonitrile is commonly used.
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Detection: UV detection at a wavelength around 210 nm is suitable due to the amide

chromophore.

Self-Validation: The method's reliability is confirmed by running standards and blanks,

checking for peak symmetry, and ensuring baseline resolution from any potential impurities,

such as the starting materials or the disubstituted byproduct.
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Caption: Standard workflow for purity determination by HPLC.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b1364376?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1364376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the

molecular structure.

¹H NMR: Expect signals for the methylene protons of the acetamide group, distinct signals

for the two sets of methylene protons on the piperazine ring, and a signal for the

secondary amine proton (which may be broad and exchangeable).

¹³C NMR: Expect signals for the carbonyl carbon of the amide, the methylene carbon

adjacent to the amide, and the carbons of the piperazine ring.

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its

identity. Electrospray ionization (ESI) is a suitable method, which would show the protonated

molecule [M+H]⁺ at m/z 144.11.

Applications in Medicinal Chemistry
2-(Piperazin-1-yl)acetamide is not an end-product therapeutic but a crucial intermediate. Its

value comes from the two reactive sites: the secondary amine on the piperazine ring and the

primary amide.

Reactive Sites for Derivatization

Potential Reactions

2-(Piperazin-1-yl)acetamide Core

N4-Amine (Secondary) Amide Group

Alkylation / Arylation Acylation / Sulfonylation Reductive Amination Amide Hydrolysis/Modification
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Caption: Derivatization potential of the 2-(Piperazin-1-yl)acetamide scaffold.

Intermediate for Bioactive Molecules: The most common use is to react the secondary amine

(N4) with various electrophiles (e.g., aryl halides, acyl chlorides, sulfonyl chlorides) to build

larger molecules. This strategy has been used to synthesize compounds with potential

anticonvulsant and anti-inflammatory activities.[12][13] For example, reacting it with

substituted benzothiazoles has led to analogs that act as COX-2 inhibitors.[13]

Linker in Complex Molecules: The piperazine-acetamide unit can act as a flexible linker to

connect two different pharmacophores, a concept known as molecular hybridization.[3][10]

This can improve the pharmacokinetic profile or allow the resulting molecule to interact with

multiple biological targets.

Metabolite Reference Standard: It is a known metabolite of the antianginal drug Ranolazine.

[14] As such, a pure, well-characterized sample of 2-(Piperazin-1-yl)acetamide is required

as an analytical standard for pharmacokinetic and drug metabolism studies.

Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for 2-(Piperazin-1-yl)acetamide is

not readily available in the aggregated search results, general precautions for handling

piperazine derivatives and alkyl amides should be strictly followed.

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat,

chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[15]

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of any dust or vapors.[15] Avoid contact with skin, eyes, and clothing. After

handling, wash hands thoroughly.[15][16]

Potential Hazards:

Skin/Eye Irritation: Similar amine-containing compounds can cause skin and eye irritation.

[16][17]

Inhalation: May be harmful if inhaled, potentially causing respiratory tract irritation.[17]
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Ingestion: May be harmful if swallowed.[16][17]

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C, to

prevent degradation.[5][7]

Conclusion
2-(Piperazin-1-yl)acetamide, CAS 55829-43-1, is a fundamentally important building block in

modern medicinal chemistry. Its straightforward synthesis, combined with the proven benefits of

the piperazine scaffold, makes it an invaluable tool for drug discovery professionals. The dual

functionality of the molecule provides a flexible platform for creating diverse chemical libraries

aimed at a wide range of biological targets. A thorough understanding of its synthesis,

analytical characterization, and derivatization potential is essential for its effective application in

the development of next-generation therapeutics.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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